molecular formula C28H24N2O B14181638 2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide CAS No. 910546-85-9

2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide

Cat. No.: B14181638
CAS No.: 910546-85-9
M. Wt: 404.5 g/mol
InChI Key: VEFRJIAKULGZRP-UHFFFAOYSA-N
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Description

2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide is a complex organic compound that features a unique structure combining an indole core, a naphthalene moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized with the naphthalene and methylphenyl groups through a series of substitution and coupling reactions. The final step often involves the acylation of the indole nitrogen to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in areas like oncology or neurology.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-{5-(3-Methylphenyl)-1H-indol-3-yl}acetamide: Lacks the naphthalene moiety, which could affect its chemical and biological properties.

    2-{5-(Naphthalen-2-yl)-1H-indol-3-yl}acetamide: Lacks the methylphenyl group, potentially altering its reactivity and applications.

    2-{5-(3-Methylphenyl)-1H-indol-3-yl}ethanamide: Similar structure but with an ethanamide group instead of acetamide, which might influence its solubility and reactivity.

Uniqueness

The uniqueness of 2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide lies in its combination of structural features, which can confer specific chemical reactivity and potential biological activity. The presence of both the naphthalene and methylphenyl groups, along with the indole core, makes it a versatile compound for various applications.

Properties

CAS No.

910546-85-9

Molecular Formula

C28H24N2O

Molecular Weight

404.5 g/mol

IUPAC Name

2-[5-(3-methylphenyl)-1-(naphthalen-2-ylmethyl)indol-3-yl]acetamide

InChI

InChI=1S/C28H24N2O/c1-19-5-4-8-22(13-19)24-11-12-27-26(15-24)25(16-28(29)31)18-30(27)17-20-9-10-21-6-2-3-7-23(21)14-20/h2-15,18H,16-17H2,1H3,(H2,29,31)

InChI Key

VEFRJIAKULGZRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3CC(=O)N)CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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